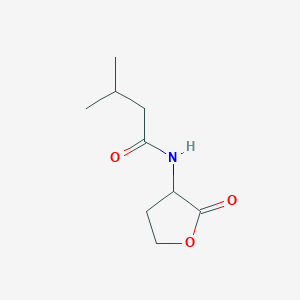
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide (Racemic) is a synthetic organic compound with a unique structure that includes a furan ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide typically involves the reaction of 3-methylbutanoic acid with tetrahydrofuran-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)butanamide
- 3-Oxo-N-(2-oxotetrahydro-3-furanyl)butanamide
Comparison
Compared to similar compounds, 3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. This structural difference may result in distinct biological activities and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methyl-N-(2-oxooxolan-3-yl)butanamide |
InChI |
InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DUHWGLQNCKHNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















